molecular formula C13H22N2 B2816720 N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine CAS No. 1243492-33-2

N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine

Cat. No.: B2816720
CAS No.: 1243492-33-2
M. Wt: 206.333
InChI Key: MMTVXUTXOKHKSX-UHFFFAOYSA-N
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Description

N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine is a chemical compound of interest in medicinal chemistry and biochemical research. It features a cyclopentylamine group linked to a 1,2,5-trimethylpyrrole scaffold, a structural motif found in compounds investigated for various biological activities . The integration of these specific heterocyclic and alicyclic amine structures suggests potential for interaction with biological targets, such as enzymes and receptors . While the precise mechanism of action for this specific molecule requires further investigation, research into structurally similar pyrrolidine and cyclopentylamine derivatives highlights their utility as key synthons in [3+2] cycloaddition reactions for constructing complex nitrogen-containing heterocycles, which are privileged structures in drug discovery . This compound is presented as a building block for the synthesis of more complex molecules and for probing biological pathways in a controlled research environment. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety protocols, as its complete toxicological profile has not been fully established.

Properties

IUPAC Name

N-[(1,2,5-trimethylpyrrol-3-yl)methyl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-10-8-12(11(2)15(10)3)9-14-13-6-4-5-7-13/h8,13-14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTVXUTXOKHKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CNC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine typically involves the condensation of a pyrrole derivative with a cyclopentanamine. One common method is the Paal–Knorr reaction, which involves the condensation of 2,5-dimethyl-1H-pyrrole with an appropriate amine under acidic conditions . Another approach involves the use of catalytic amounts of iron (III) chloride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences and similarities between the target compound and related cyclopentanamine derivatives:

Compound Name Substituent(s) on Cyclopentanamine Core Heterocyclic System Molecular Weight (g/mol)* Key Features
N-[(1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine (Target) Trimethylpyrrole-methylene Pyrrole ~248.4 High lipophilicity
3-Methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine Imidazo-pyrrolo-pyrazine with trimethylsilyl-protected SEM Imidazo-pyrrolo-pyrazine ~566 (M+H)+ Bulky substituent; potential kinase inhibition
(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentanamine Ethyl group + triazolo-pyrazine Triazolo-pyrrolo-pyrazine ~323.4 Planar heterocycle; possible DNA intercalation
N,N-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)cyclopentanamine (Metal ligand) Two dimethylpyrazole-methylene groups Pyrazole ~357.5 Chelating ligand for Cu(II), Co(II)

*Molecular weights estimated based on structural formulas.

Key Observations:
  • Trimethylpyrrole vs. Pyrazole : The target compound’s pyrrole group is less polar than pyrazole-based ligands (), reducing hydrogen-bonding capacity but increasing membrane permeability .
  • Metal Coordination: Unlike pyrazole-based ligands in , the target compound lacks donor atoms (e.g., pyrazole-N), limiting its utility in coordination chemistry.

Physicochemical and Functional Properties

  • Lipophilicity : The trimethylpyrrole group in the target compound likely confers a higher logP than pyrazole or polar heterocycle-containing analogs, impacting solubility and metabolic stability.
  • Bioactivity : Fused heterocycles () may engage in selective interactions with biological targets (e.g., kinases, GPCRs), whereas the target compound’s simpler structure could serve as a scaffold for further functionalization .
  • Thermal Stability : Methyl and bulky substituents (e.g., SEM in ) enhance thermal stability, critical for pharmaceutical processing .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of a pyrrole precursor followed by amination. For example:

Step 1 : Functionalization of the pyrrole ring (1,2,5-trimethyl-1H-pyrrole) via electrophilic substitution or metal-catalyzed coupling to introduce a methyl group at the 3-position.

Step 2 : Reductive amination or nucleophilic substitution to attach the cyclopentylamine moiety.
Key conditions include inert atmospheres (to prevent oxidation of sensitive intermediates) and purification via column chromatography or recrystallization . Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and catalyst screening (e.g., palladium for coupling reactions).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on the pyrrole ring and cyclopentane). Use deuterated solvents (e.g., CDCl3 or DMSO-d6) to avoid interference .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • HPLC/GC-MS : Assess purity (>95% recommended for biological assays) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : Incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours, monitoring degradation via HPLC .
  • pH Sensitivity : Expose to buffered solutions (pH 2–10) and analyze for hydrolysis products.
  • Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines).
    Use LC-MS to identify degradation byproducts and quantify half-life .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

  • Methodological Answer : Advanced optimization strategies include:
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for coupling steps to reduce side reactions.
  • Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to enhance reaction kinetics.
  • Flow Chemistry : Implement continuous-flow systems for exothermic or air-sensitive steps to improve scalability .
    Statistical tools (e.g., Design of Experiments, DoE) can identify critical parameters (temperature, stoichiometry) affecting yield .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Solutions include:
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopentane) by acquiring spectra at −40°C to 80°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .
    Cross-validate with computational chemistry (DFT for predicting chemical shifts) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:

Identify potential binding sites (e.g., amine group interactions with receptor residues).

Calculate binding affinities (ΔG) and compare with experimental IC50 values.
Validate predictions with site-directed mutagenesis or competitive binding assays .

Q. What experimental approaches characterize the compound’s pharmacokinetic properties in vitro?

  • Methodological Answer : Key assays include:
  • Caco-2 Permeability : Assess intestinal absorption potential.
  • Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
    LC-MS/MS quantifies parent compound and metabolites .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may stem from solvation effects or target flexibility. Mitigation strategies:
  • Explicit Solvent MD Simulations : Incorporate water molecules in modeling.
  • Ensemble Docking : Test multiple receptor conformations.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs.
    Cross-correlate with structural biology data (e.g., X-ray crystallography) .

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